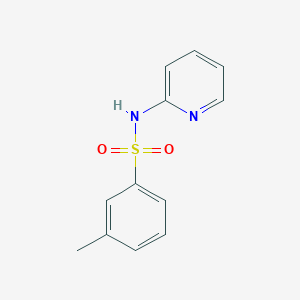
3-methyl-N-(2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(2-pyridinyl)benzenesulfonamide, also known as MPBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBS is a sulfonamide derivative that exhibits a range of biological and pharmacological activities, making it a promising candidate for drug development and other research purposes.
Mechanism of Action
3-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to exhibit a range of biological activities, including inhibiting the activity of carbonic anhydrase enzymes. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including reducing the production of gastric acid, reducing intraocular pressure, and inhibiting the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-methyl-N-(2-pyridinyl)benzenesulfonamide is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research on 3-methyl-N-(2-pyridinyl)benzenesulfonamide, including further studies on its mechanism of action and its potential as a therapeutic agent for the treatment of diseases such as cancer and inflammatory diseases. Additionally, there is potential for the development of new derivatives of this compound with improved pharmacological properties. Overall, this compound is a promising compound with a range of potential applications in scientific research.
Synthesis Methods
The synthesis of 3-methyl-N-(2-pyridinyl)benzenesulfonamide involves the reaction between 3-methylbenzenesulfonyl chloride and 2-pyridylamine. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
3-methyl-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases.
properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.3 g/mol |
IUPAC Name |
3-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-10-5-4-6-11(9-10)17(15,16)14-12-7-2-3-8-13-12/h2-9H,1H3,(H,13,14) |
InChI Key |
ZRZOLMFQFITNLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)

![2-[(Cyanomethyl)(phenyl)amino]benzoic acid](/img/structure/B263316.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)
![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)

![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)

![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)


![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)